molecular formula C4HKO3 B1630242 3-Cyclobutene-1,2-dione, 3-hydroxy-, potassium salt CAS No. 52591-22-7

3-Cyclobutene-1,2-dione, 3-hydroxy-, potassium salt

Cat. No. B1630242
CAS RN: 52591-22-7
M. Wt: 136.15 g/mol
InChI Key: XBBHRCWBVJUMND-UHFFFAOYSA-M
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Description

3-Cyclobutene-1,2-dione, 3-hydroxy-, potassium salt, also known as squaric acid, is widely used in bioorganic and medicinal chemistry . It is an inhibitor of glyoxylase, semiqauric acid, pyruvate dehrogenase, and transketolase . It is used as a replacement for phosphate in a peptide-based ligand for an SH 2 domain .


Molecular Structure Analysis

The molecular structure of this compound is available as a 2D Mol file or as a computed 3D SD file . The 3D structure can provide valuable insights into the compound’s properties and reactivity.


Physical And Chemical Properties Analysis

The compound has a molecular weight of 114.0563 . It undergoes phase changes at specific temperatures, with associated enthalpies and entropies . For example, it has a sublimation enthalpy of 154.3 kJ/mol .

Safety And Hazards

This chemical is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It can cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure), with the respiratory system being a target organ . Safety measures include avoiding breathing dust/fume/gas/mist/vapours/spray, wearing protective gloves/clothing/eye protection/face protection, and washing with plenty of water if it comes into contact with skin .

properties

IUPAC Name

potassium;3,4-dioxocyclobuten-1-olate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H2O3.K/c5-2-1-3(6)4(2)7;/h1,5H;/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBBHRCWBVJUMND-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=O)C1=O)[O-].[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4HKO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

31876-38-7 (Parent)
Record name 3-Cyclobutene-1,2-dione, 3-hydroxy-, potassium salt
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052591227
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID00200568
Record name 3-Cyclobutene-1,2-dione, 3-hydroxy-, potassium salt
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00200568
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

136.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Cyclobutene-1,2-dione, 3-hydroxy-, potassium salt

CAS RN

52591-22-7
Record name 3-Cyclobutene-1,2-dione, 3-hydroxy-, potassium salt
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052591227
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Cyclobutene-1,2-dione, 3-hydroxy-, potassium salt
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00200568
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Cyclobutene-1,2-dione, 3-hydroxy-, potassium salt
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3-Cyclobutene-1,2-dione, 3-hydroxy-, potassium salt
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3-Cyclobutene-1,2-dione, 3-hydroxy-, potassium salt
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3-Cyclobutene-1,2-dione, 3-hydroxy-, potassium salt
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3-Cyclobutene-1,2-dione, 3-hydroxy-, potassium salt
Reactant of Route 6
3-Cyclobutene-1,2-dione, 3-hydroxy-, potassium salt

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